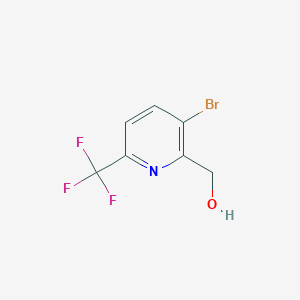

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPUWNMXBBVEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The strategic placement of the bromo, trifluoromethyl, and methanol functional groups on the pyridine scaffold offers medicinal chemists a versatile platform for structural modification and the optimization of pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere of various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of a plausible synthetic route for this compound and details the analytical techniques crucial for its characterization, ensuring the compound's identity, purity, and suitability for downstream applications in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's biological activity.[1] This is attributed to the unique properties of fluorine, including its high electronegativity, and the steric bulk of the -CF3 group. These properties can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased membrane permeability, and improved binding affinity to target proteins.

The subject of this guide, this compound, combines these advantageous features with a reactive handle—the bromo group—which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The primary alcohol functionality provides another site for modification, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This trifecta of functional groups makes it a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Proposed Synthesis of this compound

While a direct, one-pot synthesis of this compound may not be readily available in the literature, a logical and efficient multi-step synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar pyridine derivatives. The proposed synthesis commences with a commercially available starting material, 2-chloro-6-(trifluoromethyl)pyridine, and proceeds through bromination, formylation, and subsequent reduction.

Overall Synthetic Scheme

Sources

Physicochemical properties of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. Its unique trifluoromethylpyridine core serves as a critical building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The strategic placement of the bromo, trifluoromethyl, and methanol groups offers orthogonal handles for chemical modification, making it a versatile scaffold for drug discovery programs. The incorporation of a trifluoromethyl group is a key strategy in drug design, as it can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity[1]. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route with detailed protocols, and an exploration of its applications as a strategic intermediate for researchers in pharmaceutical and life sciences.

Molecular Identity and Structure

The structural integrity and identity of a chemical entity are foundational to its application in research. This compound is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The trifluoromethyl group at the 6-position acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system. The bromine atom at the 3-position provides a versatile handle for cross-coupling reactions, while the methanol group at the 2-position allows for further derivatization through oxidation or substitution.

| Identifier | Value | Source |

| IUPAC Name | [3-bromo-6-(trifluoromethyl)-2-pyridinyl]methanol | PubChem[2] |

| CAS Number | 1227586-09-5 | PubChem[2] |

| Molecular Formula | C₇H₅BrF₃NO | PubChem[2] |

| Molecular Weight | 256.02 g/mol | PubChem[2] |

| InChI | InChI=1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | PubChem[2] |

| Canonical SMILES | C1=C(C(=NC(=C1)C(F)(F)F)CO)Br | PubChem |

Physicochemical Properties: A Computational Overview

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable predictive insights into its behavior, which are crucial for designing experimental workflows, such as selecting appropriate solvent systems for reactions and purification. These computed properties guide the initial steps in a research setting, pending experimental verification.

| Property | Predicted Value | Significance in Drug Discovery |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Suggests good potential for oral bioavailability, as values below 140 Ų are often correlated with efficient intestinal absorption. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 (N, O, F₃) | Multiple acceptor sites can contribute to binding affinity and solubility. |

| Rotatable Bond Count | 1 | The low number of rotatable bonds imparts conformational rigidity, which can be advantageous for specific receptor binding and may reduce the entropic penalty upon binding. |

| Exact Mass | 254.95066 Da | Essential for high-resolution mass spectrometry analysis to confirm identity.[2] |

| Storage Conditions | Sealed in dry, Room Temperature | Standard practice for maintaining the stability of functionalized aromatic compounds.[3] |

Synthesis and Handling: A Representative Protocol

The synthesis of this compound is not extensively detailed in the literature. However, a logical and field-proven approach involves the reduction of the corresponding aldehyde, 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde. This method is analogous to established procedures for similar pyridyl methanols[4]. The following protocol is a representative, self-validating system designed for a research laboratory setting.

Experimental Protocol: Reduction of 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde

Causality: This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the trifluoromethyl group or the carbon-bromine bond. Methanol serves as both a solvent and a proton source for the workup. The aqueous ammonium chloride quench is used to destroy excess borohydride and neutralize the resulting alkoxide.

Step-by-Step Methodology:

-

Preparation: To a solution of 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. The cautious addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with UV light. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching: Slowly add saturated aqueous ammonium chloride solution (NH₄Cl) to the reaction mixture at 0 °C to quench the excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

Caption: A representative workflow for the synthesis via reduction.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized material, a suite of analytical techniques is mandatory. NMR spectroscopy is particularly powerful for this molecule due to the presence of ¹H, ¹³C, ¹⁹F, and the bromine's influence on adjacent nuclei.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to observe distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, a signal for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum. This will confirm the presence of all seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides definitive evidence of the -CF₃ group's electronic environment.[5]

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating novel molecules with therapeutic potential.

The Trifluoromethyl-Pyridine Scaffold: A Privileged Motif

The trifluoromethyl group is often referred to as a "super-substituent" in drug design. Its introduction into a molecule can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing binding interactions with target proteins[1]. The combination of this group with a pyridine ring, a common scaffold in kinase inhibitors, makes this molecule a high-value starting material. For example, many selective RAF inhibitors developed to target RAS-mutant cancers feature highly substituted pyridine cores[6].

Synthetic Versatility and Applications

The molecule's three functional groups provide a platform for diverse synthetic transformations. This orthogonality allows chemists to selectively modify different parts of the molecule to build a library of compounds for structure-activity relationship (SAR) studies.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol - CAS:1227586-09-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol. In the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced NMR prediction methodologies and comparative analysis with structurally related analogues to present a robust and scientifically grounded interpretation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural elucidation of this and similar fluorinated pyridine derivatives.

Introduction: The Significance of this compound

This compound is a functionalized pyridine derivative of significant interest in drug discovery and materials science. The presence of a trifluoromethyl group, a bromine atom, and a hydroxymethyl moiety on the pyridine ring imparts unique electronic properties and multiple points for further chemical modification. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The bromo- and hydroxymethyl- functionalities offer versatile handles for synthetic transformations, making this compound a valuable building block for the synthesis of more complex molecules.

Accurate structural characterization is paramount in the development of novel chemical entities. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of all proton and carbon signals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for accurate spectral assignment. The structure of this compound is depicted below, with the IUPAC numbering convention for the pyridine ring.

Figure 1. Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom and the trifluoromethyl group, along with the nitrogen heteroatom, leads to a general deshielding of the aromatic protons.

Table 1. Predicted ¹H NMR Data for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.85 | d | 8.0 |

| H5 | 7.60 | d | 8.0 |

| CH₂ | 4.80 | s | - |

| OH | (variable) | br s | - |

Note: Data is predicted and should be confirmed with experimental results. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H4 and H5): The pyridine ring contains two aromatic protons, H4 and H5. These protons are expected to appear as a pair of doublets due to ortho-coupling. The electron-withdrawing trifluoromethyl group at C6 and the bromine at C3 will deshield both protons, shifting them downfield. H4 is anticipated to be the most downfield of the two due to its proximity to the electronegative bromine atom. The coupling constant between H4 and H5 is expected to be around 8.0 Hz, which is typical for ortho-coupling in pyridine systems.

-

Methylene Protons (CH₂): The two protons of the hydroxymethyl group at C2 are diastereotopic and would be expected to appear as a singlet in the absence of coupling. The proximity to the aromatic ring and the electronegative oxygen atom will cause a downfield shift, predicted to be around 4.80 ppm.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Figure 2. Predicted ¹H NMR spin-spin coupling for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 2. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the substituents.

Table 2. Predicted ¹³C NMR Data for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 160.5 |

| C3 | 120.0 |

| C4 | 140.0 |

| C5 | 122.0 |

| C6 | 148.0 (q, J ≈ 35 Hz) |

| CH₂ | 63.0 |

| CF₃ | 123.0 (q, J ≈ 275 Hz) |

Note: Data is predicted and should be confirmed with experimental results. The carbon of the CF₃ group and C6 will appear as quartets due to coupling with the fluorine atoms.

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6):

-

C2 and C6: These carbons, being directly attached to the nitrogen atom, are expected to be the most downfield among the ring carbons. C2, bearing the hydroxymethyl group, is predicted to be at approximately 160.5 ppm. C6, attached to the strongly electron-withdrawing trifluoromethyl group, will also be significantly deshielded and is predicted to appear around 148.0 ppm. Furthermore, the C6 signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 35 Hz.

-

C3: The carbon atom bearing the bromine atom (C3) is predicted to have a chemical shift of around 120.0 ppm. The shielding effect of the bromine atom is complex and can be influenced by both inductive and resonance effects.

-

C4 and C5: The remaining two carbons of the pyridine ring, C4 and C5, are predicted to appear at approximately 140.0 ppm and 122.0 ppm, respectively.

-

-

Methylene Carbon (CH₂): The carbon of the hydroxymethyl group is expected to resonate at around 63.0 ppm, a typical value for a carbon atom in this chemical environment.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is predicted to be around 123.0 ppm, with a large coupling constant of approximately 275 Hz.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

7.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue. The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

7.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Figure 3. A generalized workflow for NMR data acquisition and processing.

Synthesis of this compound

A plausible synthetic route to this compound involves the functionalization of a pre-existing substituted pyridine. One potential approach starts with 3-bromo-2-methyl-6-(trifluoromethyl)pyridine. The methyl group can be selectively oxidized to a hydroxymethyl group using appropriate reagents.

A potential synthetic pathway is as follows:

-

Bromination of the methyl group: The methyl group of 3-bromo-2-methyl-6-(trifluoromethyl)pyridine can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) to yield 2-(bromomethyl)-3-bromo-6-(trifluoromethyl)pyridine.

-

Hydrolysis: The resulting bromomethyl derivative can then be hydrolyzed to the desired alcohol, this compound, using a mild base such as sodium bicarbonate or by reaction with water.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants have been rationalized based on the electronic effects of the various substituents on the pyridine ring. The information presented herein, including the proposed synthetic route and a generalized experimental protocol, offers a solid foundation for researchers working with this compound and its analogues. It is imperative to underscore that while predictive tools are powerful, experimental verification remains the gold standard for structural elucidation.

References

-

NMRShiftDB2: A comprehensive database of assigned NMR spectra. [Link]

-

ACD/Labs NMR Predictor: A software tool for the prediction of NMR spectra. [Link]

-

Synthesis of Substituted Pyridines: A review of synthetic methodologies. [Link]

-

PubChem: A public database of chemical information. [Link][1]

Sources

Mass Spectrometry Analysis of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol is a key heterocyclic building block in contemporary drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The strategic incorporation of bromine and a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] A thorough understanding of its structural characteristics is paramount for reaction monitoring, quality control, and metabolite identification. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering field-proven insights into its ionization and fragmentation patterns.

Molecular Profile and Isotopic Distribution

A foundational aspect of mass spectrometry is the precise determination of the molecular weight and the interpretation of the isotopic signature of the analyte.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | PubChem[2] |

| Monoisotopic Mass | 254.9507 g/mol | PubChem[2] |

| Average Mass | 256.02 g/mol | PubChem[2] |

The presence of a bromine atom is a dominant feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3] This signature is a powerful diagnostic tool for identifying and confirming the presence of bromine in an unknown compound.

Recommended Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra that are informative for structure elucidation. For this compound, both "hard" and "soft" ionization methods can be effectively employed, depending on the analytical objective.

-

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This is highly valuable for detailed structural elucidation by providing a characteristic "fingerprint" mass spectrum. Given the compound's likely volatility and thermal stability, EI coupled with gas chromatography (GC-MS) is a suitable method for its analysis.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation. It is particularly well-suited for coupling with liquid chromatography (LC-MS), which is a common analytical platform in drug development. In positive-ion mode, ESI would readily protonate the pyridine nitrogen, yielding a prominent [M+H]⁺ ion.

Predicted Fragmentation Pathways under Electron Ionization

While an experimental mass spectrum for this compound is not publicly available in major databases like NIST or MassBank, we can predict the major fragmentation pathways based on established principles of mass spectrometry and the known behavior of related compounds. The fragmentation is expected to be driven by the relative bond strengths and the stability of the resulting fragment ions.

A logical workflow for the mass spectrometry analysis is depicted below:

Caption: A generalized workflow for the mass spectrometry analysis of a small molecule.

The predicted fragmentation of this compound is initiated by the formation of the molecular ion (M⁺) upon electron impact. The subsequent fragmentation events are rationalized as follows:

-

Loss of a Hydrogen Radical: A common initial fragmentation for alcohols is the loss of a hydrogen atom from the hydroxyl group, leading to the formation of a stable oxonium ion.

-

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the methanol substituent would result in the loss of a CH₂OH radical.

-

Loss of a Bromine Radical: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can also undergo homolytic cleavage to release a trifluoromethyl radical.

-

Ring Fragmentation: At higher energies, the pyridine ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL (splitless mode).

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- MS Ion Source Temperature: 230 °C.

- MS Quadrupole Temperature: 150 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.

- Identify the molecular ion peaks (M and M+2) and major fragment ions.

- Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are grounded in established principles of mass spectrometry. The inherent self-validating nature of this analysis lies in the convergence of multiple data points:

-

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which should be consistent with the elemental composition of C₇H₅BrF₃NO.

-

Isotopic Pattern: The observed 1:1 ratio of the M and M+2 peaks provides strong evidence for the presence of a single bromine atom.

-

Logical Fragmentation: The observed fragment ions should correspond to logical losses of functional groups from the parent molecule, consistent with known chemical principles.

By integrating these elements, a high degree of confidence in the structural assignment of this compound can be achieved.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is invaluable in the context of drug development. By employing appropriate ionization techniques and a systematic approach to fragmentation analysis, researchers can confidently identify and characterize this important synthetic intermediate. The predicted fragmentation pathways outlined in this guide, in conjunction with the provided experimental protocol, offer a robust framework for the successful mass spectrometric analysis of this and related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][4]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Duarte, F. J. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 279. [Link][1]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link][5]

Sources

- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances | MDPI [mdpi.com]

Infrared spectroscopy of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

An In-depth Technical Guide to the Infrared Spectroscopy of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the molecule's vibrational characteristics. We will explore the causal relationships between molecular structure and spectral features, present a robust experimental protocol grounded in best practices, and provide a detailed interpretation of the resulting spectrum.

Introduction: The Vibrational Signature of a Complex Heterocycle

This compound, with the chemical formula C₇H₅BrF₃NO, presents a fascinating case for vibrational spectroscopy.[1] Its structure combines a substituted pyridine ring with three distinct and influential functional groups: a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a bromo substituent (-Br). Each of these components contributes a unique signature to the infrared spectrum, allowing for a detailed and definitive characterization of the molecule.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting spectrum is a unique fingerprint, revealing the functional groups present. For a molecule like this compound, IR spectroscopy serves as an indispensable tool for identity confirmation, purity assessment, and studying intermolecular interactions such as hydrogen bonding.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this molecule is a composite of the vibrations of its constituent parts. A predictive analysis of these parts is the first step in a rigorous spectral interpretation.

-

The Hydroxymethyl Group (-CH₂OH): This group is analogous to a primary alcohol. We anticipate a prominent O-H stretching vibration, which is highly sensitive to hydrogen bonding.[3][4] In a condensed phase (solid or neat liquid), this will manifest as a strong, broad absorption band typically between 3200 and 3400 cm⁻¹.[5] The C-O stretching vibration is also characteristic, appearing as a strong band in the 1000-1200 cm⁻¹ region.[5][6] The sp³ C-H stretching vibrations of the methylene (-CH₂) group are expected just below 3000 cm⁻¹.[7][8]

-

The Trifluoromethyl Group (-CF₃): The C-F bonds are highly polar, resulting in some of the most intense absorptions in the IR spectrum.[9] The trifluoromethyl group gives rise to multiple strong, complex bands due to symmetric and asymmetric stretching modes. These are typically found in the 1100-1360 cm⁻¹ range and can sometimes obscure other peaks in this region, such as the C-O stretch.[9][10][11][12][13][14] The coupling of CF₃ vibrations with the pyridine ring can further complicate this region.[12][15]

-

The Substituted Pyridine Ring: The aromatic pyridine core has characteristic C=C and C=N ring stretching vibrations, which are expected to produce several bands in the 1400-1600 cm⁻¹ region.[16][17][18] Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[7][19]

-

The Carbon-Bromine Bond (C-Br): Due to the heavy mass of the bromine atom, the C-Br stretching vibration occurs at a low frequency, typically in the 515-690 cm⁻¹ range.[6][7] This absorption falls within the "fingerprint region," which is often complex and contains many overlapping bending and skeletal vibrations, making definitive assignment challenging without comparative analysis or computational modeling.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or viscous liquid compound like this compound. It requires minimal to no sample preparation and provides high-quality, reproducible spectra.[20]

Rationale for ATR

The ATR technique works by placing the sample in direct contact with a crystal of high refractive index (commonly diamond or zinc selenide).[20][21] An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance (typically a few micrometers) into the sample, where absorption can occur.[20][22] This shallow penetration depth is ideal for strongly absorbing samples and minimizes issues with sample thickness that are common in traditional transmission methods.

Step-by-Step Methodology

-

Instrument Preparation:

-

Step 1a: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. The optical bench should be continuously purged with dry air or nitrogen to minimize atmospheric interference.

-

Causality: The primary interferents in IR spectroscopy are atmospheric water vapor (strong, sharp bands at ~3600-3800 cm⁻¹ and ~1600-1800 cm⁻¹) and carbon dioxide (a sharp doublet at ~2360 cm⁻¹). Purging the system displaces this ambient air, providing a cleaner baseline and preventing spectral artifacts from obscuring the true sample spectrum.

-

-

Background Spectrum Acquisition:

-

Step 2a: Ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to gently clean the crystal, then allow it to dry completely.

-

Step 2b: With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: The background scan measures the spectral response of the instrument itself, including the contributions of the atmosphere within the optical path and the ATR crystal.[2] This spectrum is stored in memory and automatically subtracted from the sample spectrum, ensuring that the final output represents only the absorbance of the analyte.

-

-

Sample Analysis:

-

Step 3a: Place a small amount (typically 1-2 mg) of solid this compound onto the center of the ATR crystal.

-

Step 3b: Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: Good contact is critical for generating a strong evanescent wave interaction and, consequently, a high-quality spectrum.[23] Inconsistent pressure can lead to poor reproducibility and distorted peak intensities.

-

Step 3c: Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

-

Post-Analysis Cleanup:

-

Step 4a: Retract the pressure clamp and remove the bulk of the sample from the crystal.

-

Step 4b: Clean the crystal surface thoroughly with a solvent-dampened wipe as described in Step 2a to prevent cross-contamination of future measurements.

-

Data Acquisition Workflow Diagram

Caption: ATR-FTIR Experimental Workflow.

Spectral Interpretation: Decoding the Data

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes. The following table summarizes the expected key absorptions for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3400 - 3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak, Sharp |

| 3000 - 2850 | Methylene (-CH₂) | C-H Stretch | Medium, Sharp |

| 1600 - 1550 | Pyridine Ring | C=N Stretch | Medium |

| 1500 - 1400 | Pyridine Ring | C=C Ring Stretch | Medium to Strong, Sharp |

| ~1450 | Methylene (-CH₂) | C-H Bend (Scissoring) | Medium |

| 1350 - 1100 | Trifluoromethyl (-CF₃) | C-F Asymmetric & Symmetric Stretches | Very Strong, Multiple Bands |

| 1200 - 1000 | Primary Alcohol (-C-OH) | C-O Stretch | Strong |

| 690 - 515 | Bromoalkane (C-Br) | C-Br Stretch | Medium to Weak |

Analysis in Practice:

-

Confirming the Hydroxyl Group: The most unambiguous feature should be the broad O-H stretch above 3200 cm⁻¹. Its presence is a strong confirmation of the alcohol functionality. The absence of a sharp "free" O-H peak around 3600 cm⁻¹ indicates that the sample is in a condensed phase where intermolecular hydrogen bonding dominates.[24]

-

Identifying the Trifluoromethyl Group: Look for a series of very intense, sharp bands between 1350 cm⁻¹ and 1100 cm⁻¹. The C-F stretching absorptions are often the strongest in the entire spectrum and serve as a clear marker for this group.[9][25]

-

Verifying the Aromatic Core: The presence of sharp peaks in the 1400-1600 cm⁻¹ region confirms the pyridine ring. Aromatic C-H stretches appearing above 3000 cm⁻¹ will differentiate them from the aliphatic C-H stretches of the -CH₂- group, which appear just below 3000 cm⁻¹.

-

Locating the C-O and C-Br Bonds: The strong C-O stretch is expected around 1050 cm⁻¹, but it may be convoluted with the stronger C-F absorptions. The C-Br stretch is expected at a much lower wavenumber in the fingerprint region and can be difficult to assign without reference spectra or computational support.

Conclusion

The infrared spectrum of this compound provides a rich dataset for structural verification. Through a systematic approach involving predictive analysis of functional groups, a robust ATR-FTIR experimental protocol, and careful spectral interpretation, one can definitively confirm the identity and key structural features of this important chemical intermediate. The characteristic broad O-H stretch, the intense C-F absorptions, and the distinct pyridine ring vibrations together form a unique vibrational fingerprint, underscoring the power of IR spectroscopy as a primary characterization tool in the modern chemical research environment.

References

- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing.

- Which bond would you expect to have the highest vibrational frequency (stretching)? a. C-Br b.... Study.com.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Ain Shams University.

- 188.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Toledo.

- Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Science Publishing.

- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing - The Royal Society of Chemistry.

- Carbon–fluorine bond. Wikipedia.

- CH3OH infrared spectrum of methanol. Doc Brown's Advanced Organic Chemistry.

- Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences.

- Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group.

- Experimental workflow of the ATR-FTIR spectroscopy-based method for....

- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.

- chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.

- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibr

- Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.

- Everything You Need to Know About

- Infrared absorption of methanol clusters (CH3OH)

- Sample Preparation – FT-IR/ATR.

- 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO. PubChem.

- This compound. Mol-Instincts.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.

- IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a....

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br) | Request PDF.

- Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.

- Infrared Spectrometry.

- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I, University of British Columbia.

Sources

- 1. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. proprep.com [proprep.com]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. researchgate.net [researchgate.net]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.aip.org [pubs.aip.org]

Electronic properties of trifluoromethyl-substituted pyridines

An In-Depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyridines

Authored For: Researchers, Scientists, and Drug Development Professionals Field: Medicinal Chemistry, Organic Synthesis, and Materials Science

Abstract

The strategic incorporation of the trifluoromethyl (–CF3) group into pyridine scaffolds represents a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical analysis of the profound electronic effects the –CF3 group exerts on the pyridine ring. We will explore the fundamental principles of inductive and resonance effects, quantify these changes through pKa values and Hammett parameters, and discuss the resulting impact on chemical reactivity and spectroscopic properties. This document serves as a reference for professionals seeking to understand and harness the unique characteristics of trifluoromethyl-substituted pyridines in research and development.

The Trifluoromethyl Group: An Electronically Unique Substituent

The trifluoromethyl group is distinguished by its powerful electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms.[3] Unlike a simple methyl group, the C-F bonds are highly polarized, creating a strong and permanent dipole. The C–F bond is also one of the strongest in organic chemistry, which contributes to the high metabolic stability of molecules containing this moiety.[3] These fundamental characteristics are the origin of the significant electronic perturbations observed when a –CF3 group is appended to an aromatic system like pyridine.

Caption: Polarity of the Trifluoromethyl Group.

Fundamental Electronic Effects on the Pyridine Ring

The introduction of a –CF3 group to a pyridine ring alters its electronic landscape primarily through a potent inductive effect.

-

Inductive Effect (-I): The trifluoromethyl group is one of the strongest σ-electron-withdrawing groups used in medicinal chemistry. The cumulative pull of the three fluorine atoms draws electron density away from the attached carbon and, by extension, from the entire pyridine ring through the σ-bond framework. This effect significantly reduces the electron density at the ring carbons and, crucially, at the pyridine nitrogen atom.[4]

-

Resonance and Hyperconjugation: Unlike halogen substituents such as chlorine or bromine, the –CF3 group does not possess lone pairs to donate via a +M (mesomeric or resonance) effect. Instead, it can act as a weak resonance acceptor through hyperconjugation, where the σ* orbitals of the C-F bonds overlap with the ring's π-system. However, this effect is minor compared to the dominant inductive withdrawal. For practical purposes in drug design, the trifluoromethyl group is treated as a purely and strongly electron-withdrawing group.[4]

Caption: Inductive withdrawal from the pyridine ring.

Quantifying the Electronic Impact

The electronic perturbation caused by the –CF3 group can be measured and compared using several key physicochemical parameters.

Basicity and Acidity (pKa)

The most direct consequence of the –CF3 group's inductive electron withdrawal is a dramatic decrease in the basicity of the pyridine nitrogen. The reduced electron density on the nitrogen makes its lone pair less available for protonation. This is reflected in a significantly lower pKa value for the conjugate acid (pyridinium ion) compared to unsubstituted pyridine.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.23 |

| 3-(Trifluoromethyl)pyridine | 2.84[5] |

| 4-(Trifluoromethyl)pyridine | 3.53 |

Table 1: Comparison of pKa values, demonstrating the base-weakening effect of the trifluoromethyl substituent. Data for 4-CF3-pyridine is commonly cited in literature, while 3-CF3-pyridine data is from specific studies.[5]

Hammett Parameters

Hammett constants (σ) provide a quantitative measure of a substituent's electronic effect on a reaction center. The –CF3 group possesses large, positive Hammett constants, confirming its status as a strong electron-withdrawing group through both meta (σm) and para (σp) positions.

| Hammett Constant | Value | Interpretation |

| σm | +0.43 | Strong inductive electron withdrawal. |

| σp | +0.54 | Strong inductive and weak resonance withdrawal.[4] |

Table 2: Hammett constants for the trifluoromethyl group. These values are critical for quantitative structure-activity relationship (QSAR) studies.[4][6]

Dipole Moments

The highly polar C-F bonds give the –CF3 group a large group dipole moment. When attached to a pyridine ring, this contributes significantly to the overall molecular dipole moment. The magnitude and vector direction of the final molecular dipole depend on the substitution pattern, as the group dipole of the –CF3 group interacts with the inherent dipole of the pyridine ring, which points towards the nitrogen atom. Studies on substituted trifluoromethylbenzenes have extensively detailed this π-electron inductive effect.[7][8]

Consequences for Chemical Reactivity

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring dictates its chemical reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards attack by nucleophiles.[4] The strong electron withdrawal by the –CF3 group stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the reaction. This makes reactions with nucleophiles like alkoxides, amines, and thiols particularly favorable at the positions ortho and para to the –CF3 group.

-

Electrophilic Aromatic Substitution (SEAr): Conversely, the ring is strongly deactivated towards electrophilic attack. The electron-poor nature of the ring makes it less attractive to electrophiles, and reactions such as nitration or halogenation require harsh conditions, if they proceed at all.

-

Metalation and C-H Functionalization: The increased acidity of the ring C-H bonds can facilitate directed ortho-metalation or other C-H activation strategies, although the regioselectivity can be challenging.[9]

Analytical and Spectroscopic Characterization

The unique electronic properties of trifluoromethylpyridines are reflected in their spectroscopic signatures.

19F NMR Spectroscopy

19F NMR is an exceptionally sensitive tool for studying these compounds. The chemical shift of the –CF3 group is highly sensitive to its electronic environment. This sensitivity can be exploited to measure the pKa of the pyridine nitrogen, as the fluorine resonance will shift depending on the protonation state of the nearby nitrogen atom.[5]

Experimental Protocol: pKa Determination by 19F NMR

This protocol outlines a self-validating system for determining the pKa of a trifluoromethyl-substituted pyridine based on the methodology described in authoritative literature.[5]

Objective: To determine the pKa of the conjugate acid of a trifluoromethylpyridine by monitoring the 19F NMR chemical shift as a function of pH.

Materials:

-

Trifluoromethyl-substituted pyridine sample

-

Deuterated water (D2O)

-

A series of aqueous buffers of known pH (e.g., phosphate, citrate)

-

0.1 M DCl and 0.1 M NaOD solutions for pH adjustment

-

NMR tubes and spectrometer equipped with a fluorine probe

Methodology:

-

Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in D2O.

-

pH Titration Series: In a series of NMR tubes, add a fixed aliquot of the stock solution to different buffers, spanning a pH range from ~2 units below to ~2 units above the estimated pKa.

-

pH Measurement: Carefully measure the pH of each sample in the NMR tube using a calibrated pH meter.

-

19F NMR Acquisition: Acquire a 19F NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

-

Data Analysis:

-

Record the 19F chemical shift (δ) for each sample at its measured pH.

-

Plot the observed chemical shift (δobs) versus pH.

-

Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δobs = (δA + δB * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where δA is the chemical shift of the acidic form (pyridinium) and δB is the chemical shift of the basic form (pyridine).

-

The pKa is the pH at which the concentration of the acidic and basic forms are equal, corresponding to the inflection point of the titration curve.

-

Caption: Workflow for pKa determination via 19F NMR.

Computational Analysis

Density Functional Theory (DFT) calculations are routinely used to complement experimental data.[10][11] These methods can accurately predict geometric parameters, vibrational frequencies (FT-IR, Raman), NMR chemical shifts, and electronic properties like HOMO/LUMO energies and molecular electrostatic potential (MEP) maps, providing deeper insight into charge distribution and reactivity.[10][12]

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of pyridine rings. Its dominant, electron-withdrawing inductive effect fundamentally alters the scaffold's character by:

-

Decreasing Basicity: Significantly lowering the pKa of the pyridine nitrogen.

-

Altering Polarity: Increasing the molecular dipole moment.

-

Modifying Reactivity: Activating the ring for nucleophilic aromatic substitution while deactivating it for electrophilic substitution.

A thorough understanding of these principles, quantified by parameters like pKa and Hammett constants and verified through spectroscopic and computational methods, is essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Shimizu, M., & Hiyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 131–141. Retrieved from [Link]

- BenchChem. (2025). Structural Analysis of 5-(trifluoromethyl)pyridine-2-thiol Derivatives: A Comparative Guide Based on X-ray Crystallography.

-

Wang, F., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7075-7079. Retrieved from [Link]

-

Beger, M., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (20), 3375-3382. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

-

Shimizu, M., & Hiyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines.

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2823. Retrieved from [Link]

-

Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Ramaiyan, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Journal of Molecular Structure, 1150, 1-13. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Retrieved from [Link]

-

Hepworth, J. D., et al. (1972). A dipole moment study of the electrical effect of the trifluoromethyl group. Journal of the Chemical Society, Perkin Transactions 2, 1905-1909. Retrieved from [Link]

-

Hepworth, J. D., et al. (1972). A dipole moment study of the electrical effect of the trifluoromethyl group. Sci-Hub. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

Katritzky, A. R., et al. (1957). The electric dipole moments of a series of 4-substituted pyridines and pyridine 1-oxides. Journal of the Chemical Society (Resumed), 1769. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A dipole moment study of the electrical effect of the trifluoromethyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. A dipole moment study of the electrical effect of the trifluoromethyl group / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.ru]

- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 10. allreviewjournal.com [allreviewjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unlocking the Synthetic Potential: A Guide to the Reactivity of the C-Br Bond in (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

An In-depth Technical Guide

Abstract: The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol represents a highly valuable and versatile building block for drug discovery and materials science. Its strategic combination of a reactive carbon-bromine (C-Br) bond, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a proximal hydroxymethyl (-CH2OH) group presents a unique landscape of reactivity. This guide provides an in-depth analysis of the factors governing the reactivity of the C-Br bond in this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers in leveraging this potent synthon for the construction of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its constituent functional groups. Understanding their individual and collective electronic influence is paramount for predicting and controlling reaction outcomes.

-

The Pyridine Core: As a heterocyclic aromatic system, the pyridine nitrogen atom is more electronegative than carbon, rendering the ring electron-deficient. This inherent property makes it susceptible to nucleophilic attack but also influences the reactivity of its substituents. The nitrogen's lone pair can coordinate to metal catalysts, a factor that can either be beneficial or inhibitory depending on the reaction conditions.[3]

-

C-Br Bond at C3: The carbon-bromine bond is the primary reactive site for cross-coupling reactions. Its reactivity is significantly modulated by the other substituents on the pyridine ring. The general reactivity trend for halogens in palladium-catalyzed reactions is I > Br > Cl, making the C-Br bond a reliable and versatile handle for synthesis.[4][5]

-

Trifluoromethyl Group at C6: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[6] Its presence at the C6 position further depletes the electron density of the pyridine ring. This electronic pull enhances the electrophilicity of the C-Br bond at C3, making the initial oxidative addition step in palladium-catalyzed cycles more favorable. This is a key factor that often allows for milder reaction conditions compared to less activated aryl bromides.

-

Hydroxymethyl Group at C2: The -CH2OH group ortho to the C-Br bond introduces steric bulk and a potential coordinating site. The hydroxyl group can interact with the palladium catalyst, potentially influencing the reaction's regioselectivity and kinetics. In some cases, particularly with sensitive subsequent steps or harsh reaction conditions, protection of this hydroxyl group may be necessary to prevent side reactions.

Caption: Key functional groups and their influence on reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Overview

The activated C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability and low toxicity of the boronic acid reagents.[7][8] For this compound, this reaction provides a direct route to a vast array of substituted pyridines.

Mechanistic Considerations: The reaction follows the general catalytic cycle.[9] The electron-deficient nature of the pyridine ring, amplified by the -CF3 group, facilitates the initial rate-limiting oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process activated by a base.[9] The final reductive elimination step yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Protocol Validation: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.

-

Catalyst/Ligand: A pre-formed catalyst like Pd(PPh₃)₄ can be effective. Alternatively, a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand allows for greater modularity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands often give superior results.

-

Base: An aqueous base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize (3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl)methanol.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) (2-3 eq)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).

-

Causality: The use of a Schlenk flask under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst. The solvent mixture ensures all reactants are in solution.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Causality: The aqueous wash removes the inorganic base and salts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for linking terminal alkynes to aryl halides, providing access to important structural motifs in pharmaceuticals and organic materials.[4][10]

Mechanistic Considerations: This reaction uniquely employs a dual catalytic system.[11] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species that undergoes transmetalation with the palladium center. An amine base (e.g., Et₃N, DIPEA) is used both to deprotonate the alkyne and to scavenge the HBr byproduct.[11]

Protocol Validation:

-

Catalyst System: The classic system is a Pd(II) source like PdCl₂(PPh₃)₂ and CuI.

-

Base/Solvent: The amine base often serves as the solvent or co-solvent with another organic solvent like THF or DMF.

-

Conditions: Sonogashira couplings can often be run under mild conditions, sometimes even at room temperature, which is advantageous for complex molecules with sensitive functional groups.[4]

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize (3-(phenylethynyl)-6-(trifluoromethyl)pyridin-2-yl)methanol.

Materials:

-

This compound

-

Phenylacetylene (1.2 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous THF, followed by triethylamine. Then, add phenylacetylene (1.2 eq) dropwise.

-

Causality: Anhydrous conditions are important to prevent unwanted side reactions. Triethylamine acts as both the base and an acid scavenger.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Causality: Filtration removes insoluble palladium species and the triethylammonium bromide salt formed during the reaction.

-

-

Purification: Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine.[14] A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The crucial reductive elimination step from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[12]

Protocol Validation:

-

Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[15] They promote the rate-limiting reductive elimination step and prevent the formation of undesired side products.

-

Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required.[5] The choice of base depends on the specific amine and substrate.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize (3-morpholino-6-(trifluoromethyl)pyridin-2-yl)methanol.

Materials:

-

This compound

-

Morpholine (1.2 - 2.0 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.2 eq)

-

Toluene, anhydrous

Procedure:

-

Inert Atmosphere: In a glovebox or under a robust inert atmosphere, add NaOtBu (1.5 eq) to a dry reaction tube. Add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and this compound (1.0 eq).

-

Causality: NaOtBu is highly sensitive to moisture and air. The use of a pre-catalyst like Pd₂(dba)₃ with a specific ligand like XPhos creates the highly active catalytic species required for this transformation.

-

-

Reagent Addition: Add anhydrous toluene, followed by morpholine (1.3 eq).

-

Reaction: Seal the tube and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Causality: The quench neutralizes the strong base.

-

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data Summary and Comparative Analysis

To aid researchers in selecting the optimal synthetic route, the following table summarizes the key parameters and outcomes for the discussed cross-coupling reactions.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Base | Key Advantages |

| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic Acid / Ester | Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Wide functional group tolerance; stable, readily available reagents.[7] |

| Sonogashira | C(sp²)–C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Mild reaction conditions; direct route to alkynes.[4] |

| Buchwald-Hartwig | C(sp²)–N | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Broad amine scope; direct C-N bond formation.[12] |

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is dominated by the electronically activated C-Br bond. The strong electron-withdrawing nature of the trifluoromethyl group primes this bond for efficient oxidative addition to palladium(0), enabling a wide range of cross-coupling reactions under accessible conditions. By carefully selecting the appropriate catalyst system, ligand, and base, researchers can effectively utilize Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to forge new C-C and C-N bonds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and drug development professionals to confidently incorporate this versatile building block into their synthetic campaigns, accelerating the discovery of novel chemical entities.

References

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of skeletons and frameworks in drugs. Journal of Medicinal Chemistry.

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry. [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

-